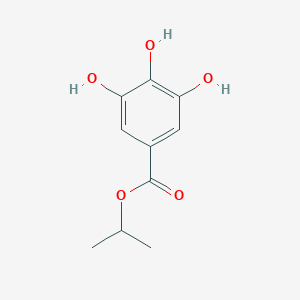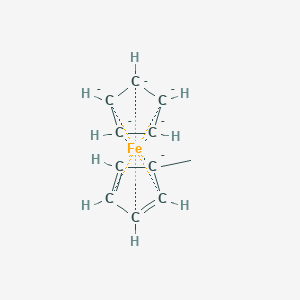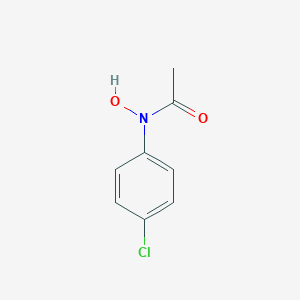
Thymidine-methyl-T
Vue d'ensemble
Description
Thymidine-methyl-T, also known as 5-methyl-2’-deoxyuridine, is a modified nucleoside that plays a crucial role in various biological processes. It is a derivative of thymidine, which is one of the four nucleosides in DNA. This compound is characterized by the addition of a methyl group at the 5th position of the thymine base, which distinguishes it from the standard thymidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-methyl-T typically involves the methylation of thymidine. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine-methyl-T undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 5-methyl-2’-deoxyuridine-5’-phosphate.
Reduction: It can be reduced to form 5-methyl-2’-deoxyuridine-5’-phosphorothioate.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols (R-SH) and amines (R-NH2) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 5-methyl-2’-deoxyuridine-5’-phosphate.
Reduction: 5-methyl-2’-deoxyuridine-5’-phosphorothioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thymidine-methyl-T has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: this compound is used in studies of DNA methylation and epigenetic regulation.
Medicine: It is used in the development of antiviral and anticancer drugs. This compound analogs are investigated for their potential to inhibit viral replication and cancer cell proliferation.
Industry: It is used in the production of diagnostic reagents and molecular probes for various biochemical assays.
Mécanisme D'action
Thymidine-methyl-T exerts its effects by incorporating into DNA during replication. The methyl group at the 5th position of the thymine base can influence DNA-protein interactions and affect the binding of transcription factors and other regulatory proteins. This modification can alter gene expression and impact cellular processes such as cell cycle regulation and apoptosis.
Molecular Targets and Pathways:
DNA Polymerase: this compound is recognized by DNA polymerase and incorporated into the growing DNA strand.
Transcription Factors: The methyl group can affect the binding affinity of transcription factors to DNA, influencing gene expression.
Epigenetic Regulation: this compound plays a role in DNA methylation, which is a key epigenetic mechanism regulating gene expression.
Comparaison Avec Des Composés Similaires
Thymidine-methyl-T can be compared with other modified nucleosides such as:
5-methylcytidine: Similar to this compound, it has a methyl group at the 5th position but is derived from cytidine.
5-hydroxymethylcytidine: It has a hydroxymethyl group at the 5th position and is involved in DNA demethylation processes.
5-fluorouridine: A fluorinated analog of uridine used in cancer therapy.
Uniqueness: this compound is unique due to its specific methylation at the 5th position of the thymine base, which plays a crucial role in DNA methylation and epigenetic regulation. This modification distinguishes it from other nucleosides and makes it a valuable tool in various research and therapeutic applications.
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(tritiomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-ZEIUMXODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921501 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-63-6 | |
| Record name | Thymidine-α-t | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine-alpha-t | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)










